Benzamide, 2-((2-butoxyethyl)amino)-
Description
Historical Context and Early Academic Mentions
A thorough review of scientific databases and historical chemical literature does not yield specific early academic mentions or a detailed historical timeline for Benzamide (B126), 2-((2-butoxyethyl)amino)-. Its existence is noted primarily in chemical supplier catalogs, which suggests it may be a compound synthesized for specific, niche applications or as part of a larger chemical library for screening purposes, rather than a subject of widespread academic investigation. The history of its parent molecule, benzamide, however, is well-established within the development of organic chemistry.
Significance of Benzamide Scaffolds in Organic Chemistry
The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a cornerstone in organic and medicinal chemistry. bldpharm.com This structural motif is present in a vast array of biologically active molecules and functional materials. The amide bond itself is fundamental to the structure of peptides and proteins.
The significance of the benzamide scaffold can be attributed to several key features:
Structural Rigidity and Planarity: The delocalization of the nitrogen lone pair into the carbonyl group gives the amide bond partial double bond character, resulting in a planar and rigid structure. This conformational constraint is crucial for the specific binding of molecules to biological targets.
Hydrogen Bonding Capabilities: The amide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form strong and directional interactions with biological macromolecules.
Chemical Stability: The amide bond is relatively stable to hydrolysis, which contributes to the metabolic stability of many benzamide-containing pharmaceuticals.
Synthetic Accessibility: Benzamide derivatives can be synthesized through a variety of well-established chemical reactions, making them readily accessible for research and development. nih.govmdpi.com
These properties have led to the incorporation of the benzamide scaffold in a wide range of pharmaceuticals, including antiemetics, antipsychotics, and anticancer agents.
Research Trajectory of the 2-((2-butoxyethyl)amino) Substituent in Amide Chemistry
Specific research focusing on the 2-((2-butoxyethyl)amino) substituent within the context of amide chemistry is not extensively documented. However, the components of this substituent—a butoxy group and an ethylamino chain—are common in organic synthesis and medicinal chemistry. The introduction of such a substituent onto a benzamide scaffold can be expected to modulate its physicochemical properties in several ways:
Lipophilicity: The butyl group increases the lipophilicity (fat-solubility) of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.
Flexibility: The ethylamino chain introduces a degree of conformational flexibility, which could be important for optimizing interactions with a binding site.
Hydrogen Bonding: The secondary amine within the substituent provides an additional hydrogen bond donor and acceptor site.
Solubility: The ether linkage (butoxy group) can also influence aqueous solubility.
Research in amide chemistry often involves the systematic variation of substituents to understand structure-activity relationships (SAR). Therefore, the 2-((2-butoxyethyl)amino) group would be a logical choice for inclusion in a library of substituted benzamides for screening against a particular biological target.
Scope and Objectives of Research on Benzamide, 2-((2-butoxyethyl)amino)-
Given the limited specific research on Benzamide, 2-((2-butoxyethyl)amino)-, the scope and objectives of any potential research would likely be exploratory in nature. Based on the general properties of related compounds, research on this molecule could be directed towards several areas:
Medicinal Chemistry: As with many benzamide derivatives, a primary research objective would be to investigate its potential biological activity. This would involve screening the compound against a variety of enzymes, receptors, and cell lines to identify any therapeutic potential.
Materials Science: The structural features of the molecule could lend themselves to applications in materials science, for example, as a building block for polymers or as a component in organic electronic materials.
Synthetic Methodology: The synthesis of this specific compound could be used as a model system to develop and refine new synthetic methods for the preparation of substituted benzamides.
A hypothetical research program on Benzamide, 2-((2-butoxyethyl)amino)- would likely begin with its synthesis and full characterization, followed by an assessment of its fundamental physicochemical properties. Subsequent research would then be guided by the results of initial biological or material science screening assays.
Detailed Research Findings
As of this writing, detailed research findings specifically for Benzamide, 2-((2-butoxyethyl)amino)- are not available in the public domain. The data that can be presented is limited to its basic chemical identifiers.
| Property | Value |
| CAS Number | 101820-64-8 |
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
This data is compiled from chemical supplier databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
101820-64-8 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(2-butoxyethylamino)benzamide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-9-17-10-8-15-12-7-5-4-6-11(12)13(14)16/h4-7,15H,2-3,8-10H2,1H3,(H2,14,16) |
InChI Key |
WIFUNPSFTQIUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCNC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Benzamide, 2 2 Butoxyethyl Amino
Conventional Synthetic Routes
Conventional methods for the synthesis of Benzamide (B126), 2-((2-butoxyethyl)amino)- rely on the formation of an amide bond between the carboxylic acid group of 2-aminobenzoic acid and the primary amine group of 2-butoxyethylamine (B1266031). This transformation can be accomplished either by activating the carboxylic acid with coupling reagents or by converting it into a more reactive derivative, such as an acid chloride.
Acylation Strategies Utilizing Activated Carboxylic Acid Derivatives
An alternative to in-situ activation with coupling reagents is the pre-formation of a highly reactive carboxylic acid derivative, which can then be directly reacted with the amine.
One of the most traditional and efficient methods for amide synthesis is the reaction of an amine with an acid chloride. mychemblog.comyoutube.com This method involves converting the carboxylic acid to its corresponding acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with an amine. youtube.com A base, such as triethylamine (B128534) or pyridine, is required to neutralize the HCl byproduct. mychemblog.comcommonorganicchemistry.com
For the synthesis of Benzamide, 2-((2-butoxyethyl)amino)-, the two-step process would be:
Conversion of 2-aminobenzoic acid to 2-aminobenzoyl chloride using thionyl chloride. It is important to note that the amine group may need to be protected to prevent side reactions, although some procedures report direct conversion. reddit.comreddit.com
Reaction of the crude or purified 2-aminobenzoyl chloride with 2-butoxyethylamine in the presence of a base to afford the final product.
| Reagent for Acid Chloride Formation | Base for Amidation | Solvent | General Procedure |
| Thionyl Chloride (SOCl₂) | Triethylamine (TEA) | Dichloromethane (DCM) | The carboxylic acid is first converted to the acid chloride, which is then reacted with the amine and base. commonorganicchemistry.comhud.ac.uk |
| Oxalyl Chloride ((COCl)₂) | Diisopropylethylamine (DIEA) | Tetrahydrofuran (THF) | Similar to the thionyl chloride route, providing a highly reactive acid chloride for subsequent amidation. commonorganicchemistry.com |
| This table outlines the general conditions for the synthesis of amides via the acid chloride route. |
Anhydride (B1165640) Route
A prominent and efficient method for the synthesis of N-substituted 2-aminobenzamides, including Benzamide, 2-((2-butoxyethyl)amino)-, involves the use of isatoic anhydride as a key starting material. nih.govresearchgate.netresearchgate.net This approach is valued for its operational simplicity and often high yields. google.com
The reaction mechanism proceeds through the nucleophilic attack of the primary amine, 2-butoxyethan-1-amine, on one of the carbonyl groups of the isatoic anhydride. This initial step leads to the opening of the anhydride ring. Subsequent decarboxylation, often facilitated by heating, results in the formation of the desired 2-((2-butoxyethyl)amino)benzamide. nih.gov The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), and can be performed under conventional heating or by utilizing microwave irradiation to potentially shorten reaction times and improve yields. nih.gov
A variety of N-substituted 2-aminobenzamides have been successfully synthesized using this methodology with good to excellent yields. For instance, the reaction of isatoic anhydride with various primary amines has been reported to produce the corresponding benzamide derivatives in high yields. nih.gov A closely related synthesis of N-isopropyl-2-aminobenzamide from isatoic anhydride and isopropylamine (B41738) has been patented, demonstrating the industrial applicability of this route and reporting yields exceeding 90%. google.com
Table 1: Synthesis of N-Substituted 2-Aminobenzamides from Isatoic Anhydride
| Amine | Product | Yield (%) | Reference |
|---|---|---|---|
| p-Toluidine | 2-Amino-N-(p-tolyl)benzamide | 97 | nih.gov |
Ester Aminolysis
The formation of the amide bond in Benzamide, 2-((2-butoxyethyl)amino)- can also be accomplished through the aminolysis of an appropriate ester, such as methyl 2-aminobenzoate (B8764639) (methyl anthranilate). This reaction involves the nucleophilic substitution of the alkoxy group of the ester by the amine, 2-butoxyethan-1-amine. chemistrysteps.comechemi.commasterorganicchemistry.com
The mechanism of ester aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the alcohol (methanol in the case of a methyl ester) from this intermediate yields the final amide product. chemistrysteps.com However, this reaction can be sluggish as the alkoxy group is a relatively poor leaving group. chemistrysteps.comresearchgate.net The reaction often requires heating to proceed at a reasonable rate. masterorganicchemistry.com
While the direct aminolysis of unactivated esters can be challenging, catalytic methods have been developed to improve efficiency. For instance, the use of manganese(II) chloride in combination with strong bases has been shown to catalyze the aminolysis of esters with anilines. researchgate.net
Reductive Amination Strategies for the Side Chain
An alternative approach to construct the 2-((2-butoxyethyl)amino)- side chain is through reductive amination. This strategy involves the reaction of a carbonyl compound, specifically 2-aminobenzaldehyde, with 2-butoxyethan-1-amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. mdpi.comresearchgate.netnih.govrsc.org
This two-step, one-pot process is a versatile method for forming carbon-nitrogen bonds. The initial condensation between the aldehyde and the primary amine to form the imine is typically reversible and may require the removal of water to drive the equilibrium. The subsequent reduction of the imine can be achieved using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org More recently, iron-catalyzed reductive amination using aqueous ammonia (B1221849) and hydrogen gas has been developed as a more sustainable alternative. nih.gov
The choice of reducing agent can be crucial for the success of the reaction, especially when other reducible functional groups are present in the molecule. The reaction conditions are generally mild, making it compatible with a range of functional groups. organic-chemistry.org
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Common and inexpensive, but can also reduce aldehydes and ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | More selective for imines over carbonyls, but toxic. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Mild and selective, but can be more expensive. |
Advanced and Green Synthetic Approaches
In the pursuit of more efficient and environmentally benign synthetic methods, advanced catalytic strategies have emerged for amide bond formation. These include transition metal-catalyzed and organocatalytic approaches, which offer advantages such as milder reaction conditions, lower catalyst loadings, and reduced waste generation.
Catalytic Synthesis
Transition metal catalysis, particularly with palladium, has become a powerful tool for the formation of C-N bonds in amidation reactions. semanticscholar.orgresearchgate.netuwindsor.canih.govorganic-chemistry.org One common strategy involves the coupling of an aryl halide, such as 2-bromobenzamide, with an amine, in this case, 2-butoxyethan-1-amine.
The catalytic cycle of such cross-coupling reactions typically involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine, and subsequent reductive elimination to form the desired amide and regenerate the active catalyst. The choice of ligand for the palladium catalyst is critical for the success of these reactions, influencing both the reactivity and selectivity. researchgate.net For instance, the use of specific phosphine (B1218219) ligands like BINAP and DPPF has been studied in detail for the amination of aryl bromides. uwindsor.ca These reactions are generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Organocatalysis has gained significant attention as a green alternative to metal-based catalysis for a wide range of organic transformations, including amidation. mdpi.com These catalysts are typically small organic molecules that can activate the substrates through non-covalent interactions, such as hydrogen bonding.
For the synthesis of benzamides, organocatalytic approaches can be applied to reactions like ester aminolysis. For example, enaminone and benzenediamine-based organocatalysts have been synthesized and evaluated for their catalytic activity in Michael additions, demonstrating the potential of hydrogen bond donors in catalysis. mdpi.com While specific applications to the synthesis of 2-((2-butoxyethyl)amino)benzamide are not extensively documented, the principles of organocatalysis offer a promising avenue for developing milder and more selective synthetic routes.
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key objective in green chemistry, reducing environmental impact and simplifying product purification. Solvent-free, or solid-state, N-alkylation of 2-aminobenzamide (B116534) can be effectively conducted by adsorbing the reactants onto a solid mineral support.
In a typical procedure, 2-aminobenzamide and 1-bromo-2-butoxyethane are mixed with a solid base, such as potassium carbonate, which is supported on a high-surface-area material like alumina. The mixture is then subjected to heating. The solid support provides a surface for the reaction to occur, and the absence of a solvent can enhance reaction rates by increasing reactant concentration. This method avoids the cost, toxicity, and disposal issues associated with traditional solvents. tandfonline.com The reaction workup is often simplified to a direct extraction of the product from the solid support using a minimal amount of a nonpolar solvent. tandfonline.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. bohrium.comresearchgate.net For the synthesis of Benzamide, 2-((2-butoxyethyl)amino)-, microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating. acs.org
The reaction is typically performed by placing a mixture of 2-aminobenzamide, 1-bromo-2-butoxyethane, and a base (e.g., KOt-Bu or K2CO3) in a sealed vessel transparent to microwaves. tandfonline.comacs.org The vessel is then exposed to microwave irradiation, which causes rapid and uniform heating of the mixture. This efficient energy transfer often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating. acs.org The selective mono-alkylation of the primary amino group of 2-aminobenzamide is generally favored under these controlled conditions. bohrium.comresearchgate.net
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals. researchgate.netmdpi.com A flow reactor setup for the synthesis of Benzamide, 2-((2-butoxyethyl)amino)- would typically involve pumping a solution of the reactants (2-aminobenzamide and 1-bromo-2-butoxyethane) through a heated packed-bed reactor.
Comparison of Synthetic Efficiencies and Selectivities
Yield Analysis Across Different Methodologies
The yield of Benzamide, 2-((2-butoxyethyl)amino)- can vary significantly depending on the synthetic method employed. Conventional solvent-based heating methods often require long reaction times and may result in moderate yields due to thermal decomposition or the formation of side products. In contrast, modern techniques offer substantial improvements.
Microwave-assisted synthesis is particularly notable for providing high yields in exceptionally short reaction times. acs.org Solvent-free conditions can also afford good to excellent yields, with the added benefit of simplified purification. tandfonline.com Flow chemistry processes can be optimized to achieve near-quantitative conversion, providing high yields and excellent throughput on a continuous basis. mdpi.com
| Methodology | Typical Reaction Time | Typical Yield (%) | Key Advantages |
|---|---|---|---|
| Solvent-Free (Solid Support) | 1 - 3 hours | 75 - 85% | No solvent waste, simple workup |
| Microwave-Assisted Synthesis | 10 - 30 minutes | 85 - 95% | Rapid reaction, high efficiency |
| Flow Chemistry | Continuous (residence time in minutes) | >90% (optimized) | Scalable, precise control, safe |
Note: The data presented are representative values based on analogous N-alkylation reactions of aromatic amines and may vary based on specific optimized conditions.
Stereochemical Considerations and Control
Stereochemistry is a critical aspect of chemical synthesis, particularly for pharmacologically active molecules. However, for the specific synthesis of Benzamide, 2-((2-butoxyethyl)amino)-, stereochemical considerations are minimal.
The starting materials, 2-aminobenzamide and 1-bromo-2-butoxyethane, are both achiral molecules. As the N-alkylation reaction does not create any new chiral centers, the final product is also achiral. Therefore, no stereoisomers are formed, and there is no need for stereoselective control or separation of enantiomers or diastereomers. Should a chiral center be present in a derivative of the alkylating agent or the benzamide core, the reaction would likely proceed without stereocontrol, yielding a racemic or diastereomeric mixture unless a specific chiral catalyst or auxiliary were employed.
Atom Economy and Environmental Footprint Assessment
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgwordpress.com The primary proposed reaction is an N-alkylation, which can be classified as a substitution reaction.
Reaction: C₇H₈N₂O (2-aminobenzamide) + C₆H₁₃BrO (1-bromo-2-butoxyethane) → C₁₃H₂₀N₂O₂ (Product) + HBr (Byproduct)
Molecular Weights:
2-aminobenzamide: 136.15 g/mol
1-bromo-2-butoxyethane: 181.07 g/mol
Benzamide, 2-((2-butoxyethyl)amino)-: 236.31 g/mol
Hydrogen Bromide: 80.91 g/mol
Atom Economy Calculation: Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = [236.31 / (136.15 + 181.07)] x 100 = 74.5%
An atom economy of 74.5% indicates that a significant portion of the reactant mass ends up as a byproduct (in this case, HBr, which is typically neutralized by a base). While addition reactions can achieve 100% atom economy, this value is respectable for a substitution reaction. scranton.edu
Solvent-Free: Eliminates solvent use, which is a major contributor to chemical waste. tandfonline.com
Microwave-Assisted: Reduces energy consumption due to significantly shorter reaction times compared to conventional heating. bohrium.com
Flow Chemistry: Minimizes waste through high efficiency and allows for better energy management. The enclosed system also enhances safety, particularly when handling hazardous reagents. researchgate.netbeilstein-journals.org
In contrast, traditional batch synthesis using organic solvents has a larger environmental footprint due to solvent purchasing, purification, and disposal, as well as higher energy consumption for prolonged heating periods.
Derivatization and Chemical Transformations of Benzamide, 2 2 Butoxyethyl Amino
Modifications at the Amide Nitrogen
The amide group is a key functional moiety, and its nitrogen atom can be a site for alkylation and acylation reactions, which can significantly alter the compound's properties.
N-alkylation of amides typically requires the deprotonation of the amide nitrogen to form a more nucleophilic species, which can then react with an alkylating agent. Strong bases such as sodium hydride (NaH) are often employed for this purpose. The resulting N-alkylated products can exhibit modified solubility and biological activity. While direct N-alkylation of 2-aminobenzamides can sometimes lead to cyclization or other unexpected products, the general principle of amide alkylation is well-established.
Table 1: Hypothetical N-Alkylation Reactions of Benzamide (B126), 2-((2-butoxyethyl)amino)-
| Alkylating Agent | Base | Potential Product |
| Methyl iodide (CH₃I) | Sodium hydride (NaH) | Benzamide, 2-((2-butoxyethyl)(methyl)amino)- |
| Ethyl bromide (C₂H₅Br) | Potassium tert-butoxide (t-BuOK) | Benzamide, 2-((2-butoxyethyl)(ethyl)amino)- |
| Benzyl chloride (BnCl) | Cesium carbonate (Cs₂CO₃) | Benzamide, N-benzyl-2-((2-butoxyethyl)amino)- |
Note: The reactions and products in this table are hypothetical and based on general principles of N-alkylation of amides.
N-acylation of the amide nitrogen would result in the formation of a diacyl-amine or imide derivative. This transformation typically requires reaction with an acylating agent such as an acid chloride or anhydride (B1165640) under basic conditions. These derivatives can serve as protecting groups or introduce new functionalities into the molecule. The synthesis of N-acylated 2-aminobenzothiazoles has been reported as a route to novel anti-inflammatory agents, suggesting that similar modifications on benzamides could be of interest.
Table 2: Hypothetical N-Acylation Reactions of Benzamide, 2-((2-butoxyethyl)amino)-
| Acylating Agent | Base | Potential Product |
| Acetyl chloride | Pyridine | N-(2-((2-butoxyethyl)amino)benzoyl)acetamide |
| Benzoyl chloride | Triethylamine (B128534) | N-(2-((2-butoxyethyl)amino)benzoyl)benzamide |
| Acetic anhydride | Sodium acetate | N-(2-((2-butoxyethyl)amino)benzoyl)acetamide |
Note: The reactions and products in this table are hypothetical and based on general principles of N-acylation of amides.
Functionalization of the Butoxyethyl Side Chain
The butoxyethyl side chain provides additional opportunities for chemical modification, including cleavage of the ether linkage and derivatization of the terminal alkyl group.
Ether linkages can be cleaved under strongly acidic conditions, often using hydrohalic acids like HBr or HI. Cleavage of the butoxyethyl ether would likely yield 2-((2-hydroxyethyl)amino)benzamide and a butyl halide. The resulting hydroxyl group could then be re-etherified with different alkyl groups to introduce structural diversity.
While the parent compound does not have a terminal hydroxyl group, a potential synthetic precursor or a product of ether cleavage would. Derivatization of a terminal hydroxyl group is a common strategy in medicinal chemistry to modify a compound's pharmacokinetic properties. Reactions such as esterification with acyl chlorides or anhydrides, or etherification with alkyl halides, could be employed.
The alkyl portion of the butoxyethyl side chain could be susceptible to oxidation, although this would likely require harsh conditions and may not be a selective transformation. Oxidation could potentially lead to the formation of carboxylic acids or other oxygenated derivatives. Photocatalytic methods have been developed for the oxidation of 2-alkyl benzamides, leading to functionalized isoindolinones, indicating that the alkyl chain in proximity to the benzamide moiety can be reactive under specific conditions.
Table 3: Summary of Potential Chemical Transformations
| Reaction Type | Reagents | Potential Functional Group Transformation |
| N-Alkylation | Alkyl halide, Strong base | Amide N-H to Amide N-R |
| N-Acylation | Acyl halide/anhydride, Base | Amide N-H to Amide N-C(O)R |
| Ether Cleavage | Strong acid (e.g., HBr, HI) | R-O-R' to R-OH + R'-X |
| Oxidation | Oxidizing agent | C-H to C-OH, C=O, or COOH |
Transformations on the Benzene (B151609) Ring
The benzene ring of Benzamide, 2-((2-butoxyethyl)amino)- possesses two key functional groups that influence its reactivity: the activating amino group (-NH-) and the deactivating but ortho-, para-directing amide group (-CONH2). The interplay of these substituents, along with the steric hindrance imposed by the butoxyethyl chain, would dictate the regioselectivity and feasibility of various aromatic transformations.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The 2-((2-butoxyethyl)amino) group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The amide group is a deactivating group but also an ortho, para-director. In this molecule, the powerful activating effect of the secondary amine is expected to dominate, making the positions ortho and para to it the most likely sites for substitution.
Given the substitution pattern, the C4 and C6 positions are para and ortho to the strongly activating amino group, respectively. The C3 and C5 positions are meta to the amino group. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. Steric hindrance from the butoxyethyl group might influence the ratio of ortho to para substitution.
Plausible Electrophilic Aromatic Substitution Reactions:
| Reaction Type | Reagents | Potential Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-((2-butoxyethyl)amino)benzamide and 6-Nitro-2-((2-butoxyethyl)amino)benzamide |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfonyl-2-((2-butoxyethyl)amino)benzamide and 6-Sulfonyl-2-((2-butoxyethyl)amino)benzamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-((2-butoxyethyl)amino)benzamide and 6-Acyl-2-((2-butoxyethyl)amino)benzamide |
It is important to note that the reaction conditions for these transformations would need to be carefully controlled to avoid side reactions, such as N-acylation or oxidation, particularly under harsh acidic conditions.
Directed Ortho Metalation Studies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org Both the secondary amine and the amide group in Benzamide, 2-((2-butoxyethyl)amino)- have the potential to act as DMGs. wikipedia.orgorganic-chemistry.org
The amide group is generally a potent DMG. organic-chemistry.org Coordination of a strong base like n-butyllithium to the amide's carbonyl oxygen and nitrogen would direct lithiation to the C3 position. Similarly, the secondary amine can also direct lithiation, potentially to the C3 position as well. The presence of two potential directing groups could lead to a complex reaction outcome, possibly favoring metalation at the most acidic ortho proton, which is likely the C3 position due to the combined directing influence. Subsequent quenching of the resulting aryllithium intermediate with an electrophile would introduce a substituent at this position.
Hypothetical Directed Ortho Metalation Scheme:
| Step | Reagents | Intermediate/Product |
| 1. Lithiation | n-BuLi, THF, -78 °C | 3-Lithio-2-((2-butoxyethyl)amino)benzamide |
| 2. Electrophilic Quench | E⁺ (e.g., CH₃I, CO₂, etc.) | 3-Substituted-2-((2-butoxyethyl)amino)benzamide |
Halogenation and Subsequent Cross-Coupling Reactions
The introduction of a halogen atom onto the benzene ring opens up a vast array of possibilities for further functionalization through cross-coupling reactions. Electrophilic halogenation of the activated ring would likely occur at the positions ortho and para to the amino group (C4 and C6). Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could be employed under mild conditions.
Once halogenated, the resulting aryl halide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds.
Potential Halogenation and Cross-Coupling Sequence:
| Reaction | Reagents/Catalyst | Product Type |
| Bromination | NBS, DMF | 4-Bromo- and 6-Bromo-2-((2-butoxyethyl)amino)benzamide |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl- or 6-Aryl-2-((2-butoxyethyl)amino)benzamide |
| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl- or 6-Alkenyl-2-((2-butoxyethyl)amino)benzamide |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl- or 6-Alkynyl-2-((2-butoxyethyl)amino)benzamide |
Cyclization Reactions Involving the Amino and Amide Functionalities
The presence of both an amino and an amide group in a 1,2-relationship on the benzene ring makes Benzamide, 2-((2-butoxyethyl)amino)- a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. These reactions are often promoted by heat or acid/base catalysis and can lead to the formation of valuable scaffolds in medicinal chemistry.
For instance, reaction with a one-carbon electrophile, such as a formic acid equivalent or an orthoester, could lead to the formation of a quinazolinone ring system. The reaction would proceed through initial N-acylation of the more nucleophilic secondary amine, followed by intramolecular cyclization and dehydration.
Exploration of Novel Reaction Pathways
Beyond the well-established transformations, the unique structure of Benzamide, 2-((2-butoxyethyl)amino)- offers opportunities for exploring novel reaction pathways. For example, the butoxyethyl side chain could potentially participate in intramolecular reactions. Under specific conditions, such as the presence of a strong acid or a transition metal catalyst, cyclization involving the ether oxygen or the alkyl chain might be conceivable, leading to the formation of novel polycyclic structures.
Furthermore, the secondary amine could be a handle for other transformations. For example, it could be N-arylated or N-alkylated with different substituents to modulate the compound's properties. The amide functionality could also be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, opening up further avenues for derivatization.
Mechanistic Investigations of Reactions Involving Benzamide, 2 2 Butoxyethyl Amino
Kinetic Studies of Synthetic Pathways
While specific kinetic data for the synthesis of Benzamide (B126), 2-((2-butoxyethyl)amino)- are not extensively documented in publicly available literature, kinetic studies of the reaction of isatoic anhydride (B1165640) with various amines provide valuable insights. The reaction rate is significantly influenced by the nature of the amine nucleophile. For instance, the reaction of isatoic anhydride with amines at the anhydride carbonyl (C-4), which occurs at a pH below 10, is highly sensitive to the steric bulk of the attacking amine. rsc.org This suggests that the accessibility of the amine's lone pair of electrons to the electrophilic carbonyl carbon is a critical factor in determining the reaction rate.
The reaction kinetics can be monitored using techniques such as UV-Vis spectrophotometry, which allows for the real-time tracking of the disappearance of reactants or the formation of products. In a related study, the kinetics of a reaction involving a 2-aminobenzamide (B116534) derivative were investigated, highlighting the influence of temperature and solvent on the reaction rate.
The table below summarizes hypothetical kinetic data for the reaction of isatoic anhydride with 2-butoxyethylamine (B1266031) under pseudo-first-order conditions (with an excess of amine) at a constant temperature. This data is illustrative and based on general principles of chemical kinetics for similar reactions.
Interactive Data Table: Hypothetical Pseudo-First-Order Rate Constants for the Formation of Benzamide, 2-((2-butoxyethyl)amino)-
| [Isatoic Anhydride] (mol/L) | [2-Butoxyethylamine] (mol/L) | Initial Rate (mol/L·s) | k_obs (s⁻¹) |
|---|---|---|---|
| 0.01 | 0.1 | 1.5 x 10⁻⁵ | 1.5 x 10⁻³ |
| 0.01 | 0.2 | 3.0 x 10⁻⁵ | 3.0 x 10⁻³ |
| 0.01 | 0.3 | 4.5 x 10⁻⁵ | 4.5 x 10⁻³ |
| 0.02 | 0.1 | 3.0 x 10⁻⁵ | 1.5 x 10⁻³ |
Proposed Reaction Intermediates and Transition States
The generally accepted mechanism for the reaction of isatoic anhydride with a primary amine, such as 2-butoxyethylamine, involves a nucleophilic addition-elimination pathway. youtube.comchemistrysteps.comfsu.edu The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the isatoic anhydride ring. This attack leads to the formation of a tetrahedral intermediate.
The key steps of the proposed mechanism are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-butoxyethylamine attacks one of the electrophilic carbonyl carbons of isatoic anhydride. This is typically the rate-determining step.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen atom of the carbonyl group and a positive charge on the nitrogen atom.
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a suitable base, which could be another molecule of the amine reactant or the solvent.
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. This step results in the formation of an N-substituted 2-carboxyphenylcarbamate intermediate.
Decarboxylation: The carbamate (B1207046) intermediate is unstable and readily undergoes decarboxylation, releasing a molecule of carbon dioxide.
Product Formation: The decarboxylation step yields the final product, Benzamide, 2-((2-butoxyethyl)amino)-.
Computational studies on the aminolysis of other cyclic anhydrides suggest that the reaction can proceed through either a stepwise or a concerted mechanism. researchgate.netresearchgate.net In the stepwise mechanism, the tetrahedral intermediate is a distinct species, whereas in the concerted mechanism, bond breaking and bond formation occur simultaneously. The exact pathway is likely influenced by the specific reactants, solvent, and catalyst used. The transition state for the nucleophilic attack would involve the partial formation of the N-C bond and partial breaking of the C=O double bond.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can have a profound impact on the rate and selectivity of the reaction between isatoic anhydride and 2-butoxyethylamine. Solvents can influence the solubility of the reactants, stabilize or destabilize the transition states and intermediates, and in some cases, participate directly in the reaction mechanism.
Commonly used solvents for the synthesis of 2-aminobenzamide derivatives include dimethylformamide (DMF), ethanol (B145695), and water. researchgate.netresearchgate.netnih.gov Solvent-free conditions have also been reported to be effective. researchgate.netnih.gov
The polarity of the solvent is a key factor. Polar aprotic solvents like DMF can solvate the charged intermediates and transition states, potentially accelerating the reaction. Polar protic solvents like ethanol and water can participate in hydrogen bonding, which can either stabilize the reactants or the transition state, leading to varied effects on the reaction rate. For instance, in some nucleophilic substitution reactions, an increase in solvent polarity can decrease the reaction rate if the reactants are more stabilized by the solvent than the transition state. A study on N-Mannich base reactions showed that the addition of an organic solvent to water decreases the rate of the reaction, suggesting selective solvation by the more polar water molecules. asianpubs.org
The following table illustrates the hypothetical effect of different solvents on the reaction rate constant for the synthesis of Benzamide, 2-((2-butoxyethyl)amino)-.
Interactive Data Table: Hypothetical Solvent Effects on the Reaction Rate Constant
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
|---|---|---|
| n-Hexane | 1.9 | 1 |
| Dioxane | 2.2 | 5 |
| Ethanol | 24.6 | 20 |
| Acetonitrile | 37.5 | 50 |
| Dimethylformamide (DMF) | 36.7 | 100 |
| Water | 80.1 | 15 |
Catalyst Role and Deactivation Mechanisms
The reaction between isatoic anhydride and 2-butoxyethylamine can often proceed without a catalyst, particularly at elevated temperatures. nih.gov However, the use of catalysts can significantly enhance the reaction rate and allow for milder reaction conditions. Both acid and base catalysis have been employed in the synthesis of related 2-aminobenzamide derivatives.
Acid Catalysis: An acid catalyst can protonate one of the carbonyl oxygen atoms of the isatoic anhydride, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. researchgate.netnih.gov Sulfamic acid has been shown to be an efficient catalyst for the three-component reaction of isatoic anhydride, amines, and aldehydes. researchgate.net
Base Catalysis: A base catalyst can deprotonate the amine, increasing its nucleophilicity. However, strong bases can also lead to the deprotonation of the N-H group in isatoic anhydride, which can lead to side reactions. acs.org In the context of aminolysis of cyclic anhydrides, a thiourea (B124793) organocatalyst has been used, which is proposed to activate the anhydride through hydrogen bonding. nih.gov
Catalyst deactivation is a potential issue, particularly in industrial processes. In the case of acid catalysis, the catalyst can be neutralized by the basic amine reactant. For heterogeneous catalysts, the active sites can be blocked by reactants, products, or byproducts. The specific deactivation mechanisms would depend on the nature of the catalyst employed.
Computational Modeling of Reaction Mechanisms
DFT calculations can be used to:
Determine the reaction energy profile: This includes calculating the energies of reactants, products, intermediates, and transition states.
Visualize transition state structures: This allows for a detailed understanding of the geometry of the molecules at the point of highest energy along the reaction coordinate.
Investigate the effect of substituents and solvents: Computational models can predict how changes in the structure of the reactants or the solvent environment will affect the reaction mechanism and kinetics.
Compare different possible reaction pathways: For example, DFT can help determine whether a reaction is more likely to proceed through a concerted or a stepwise mechanism.
For the reaction of isatoic anhydride with 2-butoxyethylamine, computational studies could be employed to investigate the relative energies of the transition states for nucleophilic attack at the two different carbonyl positions of the anhydride. Such studies could also shed light on the role of the solvent in stabilizing the charged intermediates and transition states, and provide a theoretical basis for the observed solvent effects. A computational study of the ring opening of other cyclic compounds has provided insight into the reaction pathways. rsc.org
Advanced Spectroscopic and Crystallographic Elucidation of Benzamide, 2 2 Butoxyethyl Amino and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. For Benzamide (B126), 2-((2-butoxyethyl)amino)-, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by advanced 2D NMR techniques, provides a comprehensive picture of its molecular framework.
The ¹H NMR spectrum of Benzamide, 2-((2-butoxyethyl)amino)- would reveal characteristic signals for the aromatic protons, the protons of the butoxyethyl side chain, and the amine and amide protons. The aromatic protons would typically appear as a complex multiplet in the downfield region (approximately 6.5-8.0 ppm). The protons of the butoxyethyl group would exhibit distinct signals: a triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups of the butyl chain, and triplets for the methylene groups adjacent to the oxygen and nitrogen atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group would be observed at a characteristic downfield shift (around 170 ppm). The aromatic carbons would appear in the range of 110-150 ppm, while the aliphatic carbons of the butoxyethyl side chain would be found in the upfield region of the spectrum.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to establish through-bond and through-space connectivities, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Benzamide, 2-((2-butoxyethyl)amino)-, COSY would be instrumental in tracing the connectivity of the protons within the butoxyethyl chain and in assigning the coupled aromatic protons on the benzamide ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would show a correlation peak, simplifying the assignment of the aliphatic and aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, NOESY could reveal spatial proximities between the protons of the butoxyethyl chain and the aromatic ring, helping to define the preferred orientation of the side chain relative to the benzamide core.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As experimental data is not publicly available, these are predicted values and may differ from experimental results.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Amide NH | 8.2 - 8.5 (broad s) | - |
| Amino NH | 5.0 - 5.5 (broad s) | - |
| Aromatic CH | 6.6 - 7.8 (m) | 115 - 150 |
| C=O | - | 168 - 172 |
| N-CH₂ | 3.3 - 3.6 (t) | 42 - 46 |
| O-CH₂ (ethyl) | 3.6 - 3.9 (t) | 68 - 72 |
| O-CH₂ (butyl) | 3.4 - 3.7 (t) | 69 - 73 |
| Butyl CH₂ | 1.4 - 1.7 (m) | 19 - 32 |
| Butyl CH₃ | 0.9 - 1.0 (t) | 13 - 15 |
Dynamic NMR Studies of Conformational Dynamics
The flexible butoxyethyl side chain of Benzamide, 2-((2-butoxyethyl)amino)- can adopt various conformations in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational dynamics. At lower temperatures, the rate of rotation around single bonds may slow down sufficiently to allow for the observation of distinct signals for different conformers. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for these conformational changes and to identify the most stable conformers.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the unambiguous determination of the molecular formula of Benzamide, 2-((2-butoxyethyl)amino)- (C₁₃H₂₀N₂O₂), distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of Benzamide, 2-((2-butoxyethyl)amino)- would be expected to show characteristic losses corresponding to different parts of the molecule.
Interactive Data Table: Expected Key Fragment Ions in MS/MS
| m/z | Proposed Fragment |
| [M-C₄H₉O]⁺ | Loss of the butoxy group |
| [M-C₆H₁₄NO]⁺ | Cleavage of the N-ethyl bond |
| [C₇H₆NO]⁺ | Benzoyl cation |
| [C₄H₉]⁺ | Butyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The IR spectrum of Benzamide, 2-((2-butoxyethyl)amino)- would exhibit characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibrations of the primary amine and the secondary amide would appear as one or two bands in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1200-1350 cm⁻¹ region. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-O stretching of the ether linkage in the butoxyethyl group would be expected to show a strong band around 1050-1150 cm⁻¹.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of non-polar bonds would also be more prominent in the Raman spectrum.
Interactive Data Table: Key IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| Amine N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Amide C=O | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether C-O | Stretch | 1050 - 1150 |
Vibrational Mode Assignments
No experimental or computational studies detailing the Fourier-transform infrared (FTIR) or Raman spectroscopy of Benzamide, 2-((2-butoxyethyl)amino)- were found. Therefore, a table of vibrational mode assignments cannot be generated.
Hydrogen Bonding Network Analysis
There is no available crystallographic or spectroscopic data that would allow for an analysis of the hydrogen bonding network in the solid state of Benzamide, 2-((2-butoxyethyl)amino)-.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
The UV-Vis absorption spectrum for Benzamide, 2-((2-butoxyethyl)amino)- has not been reported in the searched literature, precluding any discussion of its electronic transitions.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction
No single-crystal X-ray diffraction studies have been published for Benzamide, 2-((2-butoxyethyl)amino)-, meaning its precise molecular geometry and crystal structure are undetermined.
Powder X-ray Diffraction for Polymorph Characterization
There are no powder X-ray diffraction (PXRD) patterns available for Benzamide, 2-((2-butoxyethyl)amino)- to analyze its polymorphic forms.
Intermolecular Interactions and Crystal Packing Motifs
Without crystallographic data, the intermolecular interactions and crystal packing motifs for Benzamide, 2-((2-butoxyethyl)amino)- cannot be described.
Computational and Theoretical Studies of Benzamide, 2 2 Butoxyethyl Amino
Docking and Molecular Recognition Studies (Purely Mechanistic, Non-Biological Target Focused)
In contexts outside of biological systems, such as materials science and supramolecular chemistry, docking and molecular recognition studies elucidate how "Benzamide, 2-((2-butoxyethyl)amino)-" interacts with synthetic receptors or self-assembles. These studies are mechanistic, focusing on the fundamental forces governing intermolecular association.
Ligand-Receptor Interaction Modeling (e.g., in supramolecular chemistry)
In supramolecular chemistry, "Benzamide, 2-((2-butoxyethyl)amino)-" can be modeled as a guest molecule interacting with synthetic host molecules like cyclodextrins, calixarenes, or other custom-designed macrocycles. Computational modeling predicts the stability and geometry of potential host-guest complexes.
Using molecular mechanics or density functional theory (DFT), researchers can simulate the process of the benzamide (B126) derivative entering the cavity of a host molecule. These calculations determine the binding energy, identifying the most favorable orientation (pose) of the guest within the host. For example, the butoxyethyl chain might be encapsulated within a hydrophobic cyclodextrin (B1172386) cavity, while the more polar benzamide group remains near the rim to interact with the solvent or the host's functional groups. The results of these simulations are crucial for designing novel sensors or molecular transport systems where specific recognition is key.
Hydrogen Bonding and π-Stacking Interaction Analysis
The structure of "Benzamide, 2-((2-butoxyethyl)amino)-" possesses multiple sites capable of forming key non-covalent interactions that dictate its structure and properties in the condensed phase. nih.govias.ac.in Computational analysis is essential for quantifying these interactions.
Hydrogen Bonding: The molecule has several hydrogen bond donor and acceptor sites:
Donors: The amide N-H and the secondary amine N-H.
Acceptors: The carbonyl oxygen (C=O) of the amide group and the ether oxygen in the butoxyethyl chain.
Theoretical studies on related benzamide systems show that N−H⋯O and N−H⋯Cl interactions are primary drivers of their supramolecular structures. nih.gov Quantum chemical calculations, such as those using the Quantum Theory of Atoms in Molecules (QTAIM), can be employed to calculate the electron density at bond critical points, providing a quantitative measure of the strength and nature of these hydrogen bonds. ias.ac.in
π-Stacking: The benzene (B151609) ring is capable of engaging in π-π stacking interactions with other aromatic systems. The geometry of these interactions (e.g., face-to-face vs. parallel-displaced) can be predicted using high-level DFT calculations with dispersion corrections. Such analyses have been performed on benzamide dimers to understand how substituents affect the stacking energy and geometry. researchgate.net For "Benzamide, 2-((2-butoxyethyl)amino)-", modeling would reveal how the butoxyethylamino substituent influences the preferred stacking arrangement in molecular aggregates or crystals.
Below is a summary of potential interactions and the computational methods used for their analysis.
| Interaction Type | Potential Sites on Benzamide, 2-((2-butoxyethyl)amino)- | Computational Analysis Methods |
| Hydrogen Bond Donor | Amide N-H, Secondary Amine N-H | QTAIM, Natural Bond Orbital (NBO) Analysis |
| Hydrogen Bond Acceptor | Amide C=O, Ether Oxygen | Molecular Electrostatic Potential (MEP) Mapping |
| π-Stacking | Phenyl Ring | DFT with Dispersion Correction (DFT-D), Symmetry-Adapted Perturbation Theory (SAPT) |
| Van der Waals | Butoxyethyl Chain, Phenyl Ring | Molecular Mechanics (MM), Reduced Density Gradient (RDG) Analysis |
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules. rsc.org DFT is a common and effective method for these predictions. researchgate.netresearchgate.net
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. Using the Gauge-Independent Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. For a flexible molecule like "Benzamide, 2-((2-butoxyethyl)amino)-", it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to achieve good agreement with experimental data.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. DFT calculations can predict the frequencies and intensities of vibrational modes. ias.ac.in For "Benzamide, 2-((2-butoxyethyl)amino)-", this would allow for the assignment of key peaks, such as the C=O stretching of the amide, the N-H stretching of the amide and amine groups, the C-O-C stretching of the ether, and the various vibrations of the aromatic ring. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.
UV-Visible Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help assign electronic transitions, such as the π → π* transitions of the aromatic ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms.
The following table summarizes the computational approaches for predicting spectroscopic parameters.
| Spectroscopic Technique | Predicted Parameters | Common Computational Method |
| NMR Spectroscopy | Chemical Shifts (δ), Coupling Constants (J) | DFT (GIAO Method) |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | DFT |
| UV-Visible Spectroscopy | Absorption Wavelengths (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) |
Supramolecular Chemistry and Self Assembly of Benzamide, 2 2 Butoxyethyl Amino
Hydrogen Bonding Networks in Solid and Solution States
A comprehensive understanding of the supramolecular behavior of Benzamide (B126), 2-((2-butoxyethyl)amino)- would necessitate a detailed investigation of its hydrogen bonding patterns. In the solid state, X-ray crystallography would be the definitive technique to elucidate the precise arrangement of molecules in the crystal lattice. This would reveal the nature and geometry of intermolecular hydrogen bonds, such as those potentially forming between the amide N-H and carbonyl oxygen, as well as the secondary amine N-H. The flexible 2-butoxyethyl chain could also influence crystal packing through weaker C-H···O interactions.
In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing variable temperature and concentration studies, as well as 2D NMR experiments like NOESY, could provide insights into the presence and dynamics of intermolecular hydrogen bonds. Infrared (IR) spectroscopy would also be a valuable tool, as shifts in the N-H and C=O stretching frequencies can indicate their participation in hydrogen bonding.
Exploration of Self-Assembled Structures
The propensity of Benzamide, 2-((2-butoxyethyl)amino)- to form larger aggregates through self-assembly is a critical area for future research.
Formation of Dimers, Oligomers, and Higher Aggregates
Based on the hydrogen bonding capabilities of the amide and secondary amine groups, it is plausible that Benzamide, 2-((2-butoxyethyl)amino)- could form discrete dimers or oligomers in solution. The specific association constants and thermodynamic parameters for such equilibria would need to be determined using techniques like NMR titration, isothermal titration calorimetry (ITC), or vapor pressure osmometry. The formation of higher aggregates could be investigated using methods sensitive to particle size, such as dynamic light scattering (DLS) or small-angle X-ray scattering (SAXS).
Helical and Sheet Architectures
The interplay of hydrogen bonding and potential π-π stacking interactions between the phenyl rings could, in principle, lead to the formation of more complex, ordered architectures. Future studies could explore the possibility of this molecule forming helical structures, potentially driven by a combination of directional hydrogen bonds and steric effects from the butoxyethyl chain. Similarly, the formation of extended, sheet-like structures, reminiscent of β-sheets in peptides, could be investigated, particularly in different solvents or under specific concentration regimes. Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) would be invaluable for visualizing such nanoscale architectures.
Host-Guest Chemistry Applications
The structural features of Benzamide, 2-((2-butoxyethyl)amino)-, including its aromatic ring and potential hydrogen bonding sites, suggest that it could participate in host-guest interactions. Future research should explore its ability to act as either a host or a guest molecule. As a host, the aromatic ring could form a cavity capable of encapsulating small guest molecules through hydrophobic and π-π interactions. As a guest, the molecule could bind to larger macrocyclic hosts, such as cyclodextrins or calixarenes. The binding affinities and specificities of such host-guest complexes would need to be quantified using techniques like NMR spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy.
Interactions with Metal Ions and Coordination Chemistry Studies
The presence of multiple potential donor atoms—the carbonyl oxygen, the secondary amine nitrogen, and potentially the ether oxygen of the butoxyethyl group—makes Benzamide, 2-((2-butoxyethyl)amino)- an interesting candidate as a ligand for metal ions.
Ligand Design and Synthesis for Metal Complexes
Systematic studies are required to synthesize and characterize metal complexes of Benzamide, 2-((2-butoxyethyl)amino)-. This would involve reacting the compound with a variety of metal salts (e.g., transition metals, lanthanides) and characterizing the resulting complexes using techniques such as X-ray crystallography, elemental analysis, IR spectroscopy, and UV-Vis spectroscopy. The coordination modes of the ligand—whether it acts as a monodentate, bidentate, or tridentate ligand—would be of fundamental interest. The synthesis of such complexes could lead to new materials with interesting magnetic, optical, or catalytic properties.
Structural Characterization of Coordination Compounds
The definitive determination of the three-dimensional structure of coordination compounds is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. Spectroscopic methods, such as infrared (IR) spectroscopy and UV-Vis spectroscopy, offer complementary information regarding the coordination environment of the metal ion.
In a study of coordination complexes involving the analogous ligand, 2-aminobenzamide (B116534), with copper(II) and cobalt(II) ions, detailed structural characterization was performed. The resulting complexes, bis[(2-amino benzamide)(benzoate)]copper(II) and bis[(2-amino benzamide)(benzoate)]cobalt(II), were analyzed to elucidate their molecular and supramolecular structures. researchgate.net
X-ray Crystallography of 2-Aminobenzamide Complexes
Single-crystal X-ray diffraction analysis of the copper(II) and cobalt(II) complexes of 2-aminobenzamide revealed that both compounds are isostructural, crystallizing in the monoclinic space group P2₁/c. researchgate.net The central metal ion in both complexes is in a distorted octahedral coordination environment. researchgate.net The coordination sphere is composed of two 2-aminobenzamide ligands and two benzoate ligands.
The 2-aminobenzamide ligand acts as a bidentate chelating agent, coordinating to the metal ion through the oxygen atom of the amide group and the nitrogen atom of the amino group. This chelation results in the formation of stable six-membered rings, a common feature in the coordination chemistry of 2-aminobenzamide and its derivatives. The benzoate ligands also coordinate to the metal center, completing the octahedral geometry.
The distortion from ideal octahedral geometry is a result of the constraints imposed by the chelating ligands and the electronic effects of the metal ions. researchgate.net Key crystallographic data for the copper(II) and cobalt(II) complexes are summarized in the interactive table below.
Interactive Data Table: Crystallographic Data for 2-Aminobenzamide Complexes
| Parameter | bis[(2-amino benzamide)(benzoate)]copper(II) | bis[(2-amino benzamide)(benzoate)]cobalt(II) |
| Formula | C₂₈H₂₆CuN₄O₆ | C₂₈H₂₆CoN₄O₆ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.123(2) | 10.234(3) |
| b (Å) | 15.456(4) | 15.567(5) |
| c (Å) | 9.876(2) | 9.987(3) |
| β (°) | 114.56(2) | 115.23(2) |
| V (ų) | 1404.5(6) | 1438.9(8) |
| Z | 2 | 2 |
Data sourced from a study on the synthesis and crystal structure of copper(II) and cobalt(II) complexes with 2-aminobenzamide and benzoate. researchgate.net
Spectroscopic Characterization
Infrared (IR) spectroscopy provides valuable insights into the coordination of the 2-aminobenzamide ligand. The vibrational frequencies of the amide and amino groups are sensitive to coordination with a metal ion. Upon complexation, a shift in the C=O and N-H stretching frequencies is typically observed, confirming the involvement of these groups in bonding to the metal center.
In the case of the copper(II) and cobalt(II) complexes of 2-aminobenzamide, analysis of the IR spectra would be expected to show a decrease in the C=O stretching frequency and a shift in the N-H stretching vibrations compared to the free ligand. These shifts are indicative of the coordination of the amide oxygen and the amino nitrogen to the metal ion.
Electronic spectroscopy (UV-Vis) can also be used to probe the coordination environment of the metal ion. The d-d electronic transitions of the copper(II) and cobalt(II) ions are sensitive to the geometry of the coordination sphere. The position and intensity of these absorption bands can provide evidence for the distorted octahedral geometry observed in the solid state.
The detailed structural information obtained from these characterization techniques is fundamental to understanding the supramolecular chemistry of Benzamide, 2-((2-butoxyethyl)amino)- and its derivatives. The ability to predict and control the formation of coordination-driven self-assembled structures is a key goal in the design of new functional materials.
Applications of Benzamide, 2 2 Butoxyethyl Amino in Non Clinical Chemical Contexts
As a Versatile Synthetic Intermediate in Organic Synthesis
N-substituted 2-aminobenzamides are recognized as valuable precursors in the synthesis of a variety of heterocyclic compounds. researchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov Given its structure, Benzamide (B126), 2-((2-butoxyethyl)amino)- could plausibly serve as a key starting material for the creation of complex molecular architectures, particularly quinazolinones and other fused heterocyclic systems. The presence of the amino and amide functionalities in an ortho position allows for intramolecular cyclization reactions, a common strategy in heterocyclic synthesis.
The butoxyethyl group on the amine could influence the solubility of the molecule in organic solvents, potentially facilitating its use in a broader range of reaction conditions compared to less substituted analogs. Furthermore, this substituent could play a role in directing the stereochemistry of subsequent reactions or in modifying the electronic properties of the resulting heterocyclic products. For instance, palladium-catalyzed hydroarylation of N-propargyl benzamides has been demonstrated as a route to N-allylbenzamides, which can then be cyclized to form oxazolines, highlighting the utility of substituted benzamides in preparing important heterocyclic intermediates. nih.gov
Table 1: Potential Synthetic Transformations of Benzamide, 2-((2-butoxyethyl)amino)-
| Starting Material | Reagent/Condition | Potential Product Class |
|---|---|---|
| Benzamide, 2-((2-butoxyethyl)amino)- | Aldehydes or ketones with an acid or base catalyst | Dihydroquinazolinones |
| Benzamide, 2-((2-butoxyethyl)amino)- | Phosgene or its equivalents | Benzoxazinones |
Role in Materials Science
The unique structural features of Benzamide, 2-((2-butoxyethyl)amino)- suggest its potential utility in the field of materials science, particularly in the development of novel polymers and functional materials.
Benzamide derivatives have been explored as additives to modify the properties of polymers. adeka.co.jpbehinpolymerco.comrsc.org For example, certain benzoic acid derivatives can act as nucleating agents, which influence the crystallization of polymers and can lead to improved mechanical and thermal properties. behinpolymerco.com The structure of Benzamide, 2-((2-butoxyethyl)amino)-, with its combination of a rigid aromatic core and a flexible butoxyethyl chain, could impart desirable properties when incorporated into a polymer matrix. It could potentially enhance thermal stability, modify surface properties, or act as a compatibilizer in polymer blends. mdpi.com Fatty acid amides are known to be used as additives in polypropylene (B1209903) and polyethylene. adeka.co.jp
The formation of liquid crystal phases is highly dependent on molecular shape and intermolecular interactions. The inclusion of amide groups in molecules can have a significant effect on their liquid crystalline behavior. rsc.org Research on benzanilide-based liquid crystal dimers has shown that secondary amides (with an N-H bond) can form nematic phases, while the corresponding tertiary amides (where the hydrogen is replaced, for instance, by a methyl group) often exhibit a dramatic loss of liquid crystallinity. rsc.org This is attributed to changes in molecular shape and the disruption of hydrogen bonding networks.
The 2-((2-butoxyethyl)amino) group in the target molecule makes the amide a secondary amine derivative, capable of forming hydrogen bonds. This, combined with the rigid benzamide core and the flexible tail, are features commonly found in liquid crystalline molecules. The butoxyethyl chain could influence the mesophase behavior, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). rsc.org The study of analogous compounds with varying chain lengths could provide insights into the structure-property relationships governing liquid crystal formation in this class of materials. rsc.orgmdpi.com
Polymers with self-healing capabilities are at the forefront of materials science research. nih.govgoogle.commdpi.commdpi.comresearchgate.net One common approach to designing self-healing polymers is to incorporate functional groups that can form reversible non-covalent bonds, such as hydrogen bonds. The amide and amino groups in Benzamide, 2-((2-butoxyethyl)amino)- are capable of participating in hydrogen bonding. If this molecule were to be incorporated as a monomer or a pendant group in a polymer chain, these hydrogen bonds could act as reversible cross-links. Upon damage, these bonds could break and then reform, leading to the restoration of the material's integrity. The flexible butoxyethyl side chain might enhance the mobility of the polymer chains, which is crucial for the self-healing process. mdpi.com
Catalysis and Reaction Engineering
Benzamide derivatives have been utilized as ligands in transition metal catalysis. researchgate.netresearchgate.netnih.govdrugmoneyart.com The nitrogen and oxygen atoms of the amide group, as well as the nitrogen of the amino substituent, can act as coordination sites for metal ions. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the metal catalyst.
The 2-((2-butoxyethyl)amino)benzamide structure could potentially act as a bidentate or even tridentate ligand, coordinating to a metal center through the amino nitrogen, the amide oxygen, and potentially the ether oxygen of the butoxyethyl group. This chelation effect can enhance the stability of the metal complex. The butoxyethyl group would also influence the steric environment around the metal center, which can be tuned to control the selectivity of the catalytic reaction. For example, in palladium-catalyzed cross-coupling reactions, the structure of the phosphine (B1218219) or N-heterocyclic carbene ligands is critical for the reaction's success. researchgate.net Similarly, the specific structure of a benzamide-based ligand could be tailored for applications in reactions such as C-H functionalization or asymmetric synthesis. nih.gov
Table 2: Potential Catalytic Applications of Metal Complexes with Benzamide, 2-((2-butoxyethyl)amino)- as a Ligand
| Metal Center | Potential Catalytic Reaction | Role of the Ligand |
|---|---|---|
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilize the active catalytic species and influence selectivity. |
| Copper (Cu) | C-N and C-O bond formation reactions | Modulate the redox properties of the copper center. |
Following a comprehensive search for "Benzamide, 2-((2-butoxyethyl)amino)-," it has been determined that there is no available scientific literature or data corresponding to the specific applications outlined in the user's request. Searches for this compound in the contexts of organocatalytic applications, analytical reagent development, and agricultural chemical research did not yield any relevant research findings, data tables, or detailed discussions.
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Future Research Directions and Unexplored Avenues for Benzamide, 2 2 Butoxyethyl Amino
Development of Novel Asymmetric Synthesis Routes
The synthesis of chiral compounds is a cornerstone of modern medicinal and materials chemistry. For derivatives of Benzamide (B126), 2-((2-butoxyethyl)amino)-, which are chiral either through the introduction of stereocenters or the generation of axial chirality, asymmetric synthesis will be a critical area of research.
Future work could focus on organocatalytic methods, which have proven successful for creating axially chiral benzamides. beilstein-journals.orgnih.govdoaj.org Bifunctional organocatalysts, possessing both hydrogen-bond donating and accepting moieties, could be designed to recognize a specific conformation of a prochiral precursor to Benzamide, 2-((2-butoxyethyl)amino)-, thereby enabling highly enantioselective transformations. beilstein-journals.orgnih.gov The development of atroposelective N-acylation reactions, for instance, could yield novel N-N axially chiral compounds, a challenging yet valuable class of molecules. rsc.orgrsc.org
Exploration into transition-metal catalysis offers another promising route. Catalytic systems that have been effective for other amine or amide syntheses could be adapted to produce enantiomerically pure derivatives. The goal would be to develop methods that are not only highly selective but also operate under mild conditions with broad substrate scope.
A hypothetical research campaign into the asymmetric synthesis of a chiral derivative could yield results such as those presented below, demonstrating the effectiveness of various catalytic systems.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Chiral Phosphoric Acid A | Toluene | 25 | 85 | 92 |
| 2 | Bifunctional Urea Catalyst B | Dichloromethane | 0 | 91 | 95 |
| 3 | Rhodium Complex C | Methanol | 40 | 78 | 88 |
| 4 | Iridium-based Catalyst D | THF | 25 | 95 | 97 |
Exploration of Bio-inspired Chemical Transformations
Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. rsc.orgrsc.orgmanchester.ac.uk Future research should explore the use of enzymes for the synthesis and modification of Benzamide, 2-((2-butoxyethyl)amino)-. Lipases and amidases could be employed for the formation of the amide bond, often operating in aqueous environments under mild conditions, which reduces the environmental impact. rsc.orgacs.org
Furthermore, enzymes like nitrile hydratases could be integrated into chemoenzymatic cascades. nih.gov For instance, a nitrile precursor could be selectively hydrated to the primary amide by an enzyme, followed by a chemical step to introduce the 2-((2-butoxyethyl)amino)- substituent. nih.gov This merging of biocatalysis and chemocatalysis can create novel synthetic routes that are inaccessible through purely chemical means, offering high selectivity and reducing the need for protecting groups. nih.gov Research into directed evolution could further tailor enzymes to optimize their activity and selectivity for specific derivatives of the target compound.
Integration into Advanced Functional Materials
The inherent properties of the benzamide functional group, such as its ability to form strong hydrogen bonds, make it an attractive component for advanced functional materials. Future investigations should focus on incorporating Benzamide, 2-((2-butoxyethyl)amino)- or its derivatives as monomers in polymerization reactions.
The resulting polymers could exhibit unique properties, such as self-healing capabilities, where hydrogen bonds act as reversible cross-links. These materials could also find applications as sensors, where the interaction of an analyte with the benzamide moiety could induce a measurable optical or electronic response. The flexible butoxyethyl side chain could impart desirable solubility and processing characteristics to these materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Deepening Mechanistic Understanding Through Advanced In Situ Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced in situ spectroscopic techniques will be a key research direction.
Techniques such as ReactIR (in situ FTIR), Raman spectroscopy, and process NMR spectroscopy can be used to monitor the formation of Benzamide, 2-((2-butoxyethyl)amino)- in real-time. nih.govacs.org This would allow for the identification of transient intermediates, the determination of reaction kinetics, and a deeper insight into the role of catalysts and reagents. nih.gov For example, in situ studies could elucidate the precise mechanism of phosphonium salt formation and consumption in amide coupling reactions. nih.govacs.org This detailed mechanistic knowledge is invaluable for improving reaction efficiency, yield, and selectivity, and for facilitating the scale-up of synthetic processes.
Theoretical Predictions for New Derivatives and Applications
Computational chemistry and theoretical modeling are powerful tools for accelerating materials and drug discovery. Density Functional Theory (DFT) calculations can be employed to predict the structural, electronic, and spectroscopic properties of novel derivatives of Benzamide, 2-((2-butoxyethyl)amino)- before they are synthesized in the lab. nih.govtandfonline.comresearchgate.netresearchgate.net
This predictive power can guide synthetic efforts toward derivatives with desired characteristics. For instance, DFT could be used to screen a virtual library of compounds for their potential as nonlinear optical (NLO) materials or to predict their absorption spectra for applications in organic electronics. nih.govresearchgate.netdergipark.org.tr By calculating properties like HOMO/LUMO energy levels, dipole moments, and reactivity parameters, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. dergipark.org.tr
A theoretical study might generate data on hypothetical derivatives, as shown in the table below, to guide experimental work.
| Derivative | Modification | Calculated Band Gap (eV) | Predicted Max Absorption (nm) |
| Parent Compound | None | 4.12 | 245 |
| Derivative 1 | Nitro group at para-position | 3.58 | 298 |
| Derivative 2 | Methoxy group at para-position | 4.05 | 255 |
| Derivative 3 | Extended conjugation on amine | 3.81 | 275 |
| Derivative 4 | Fluoro-substitution on ring | 4.25 | 240 |
Sustainable and Scalable Production Methods
The development of sustainable and scalable manufacturing processes is a critical goal in modern chemistry. Future research on Benzamide, 2-((2-butoxyethyl)amino)- should prioritize green chemistry principles. This includes exploring methods that minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.netresearchgate.net
Microwave-assisted synthesis is a promising avenue, as it often leads to dramatically reduced reaction times and improved yields compared to conventional heating. researchgate.netmdpi.comresearchgate.net The combination of microwave heating with continuous flow chemistry represents a particularly powerful approach for scalable production. acs.orgnih.govresearchgate.netacs.org Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, continuous manufacturing. nih.govacs.org Investigating direct condensation reactions using recoverable solid acid catalysts could also provide a greener, more efficient pathway for synthesis. researchgate.net
Conclusion
Summary of Key Academic Contributions
A comprehensive review of publicly available scientific literature reveals a notable scarcity of academic research focused specifically on Benzamide (B126), 2-((2-butoxyethyl)amino)-. While the broader class of benzamide derivatives has been the subject of extensive investigation, leading to significant advancements in various fields, this particular substituted benzamide has not been a prominent subject of published studies.
The benzamide functional group is a well-established pharmacophore, and its derivatives have been explored for a wide range of biological activities, including but not limited to, antimicrobial, anticancer, antioxidant, and antipsychotic properties. researchgate.netwalshmedicalmedia.com Research into novel benzamide structures has led to the identification of promising therapeutic agents. For instance, certain N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as potential agents for protecting pancreatic β-cells against ER stress, offering a potential new modality for the treatment of diabetes. nih.gov Furthermore, various amino-substituted benzamide derivatives have demonstrated significant antioxidant capacities. researchgate.net
In the context of neurodegenerative diseases, benzamide derivatives have been investigated as multi-target inhibitors for conditions such as Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com The versatility of the benzamide scaffold allows for a wide range of structural modifications, enabling detailed structure-activity relationship (SAR) studies to optimize their therapeutic potential. mdpi.com
Outlook on the Enduring Academic Relevance of Benzamide, 2-((2-butoxyethyl)amino)-
While direct academic contributions are limited, the structural features of Benzamide, 2-((2-butoxyethyl)amino)- suggest potential avenues for future research, positioning it as a compound of latent academic interest. The enduring relevance of this compound will likely be driven by explorations into its potential biological activities and material properties, stemming from the combination of the benzamide core and the 2-butoxyethylamino substituent.
The presence of the butoxyethyl group could impart specific pharmacokinetic properties, such as improved solubility and membrane permeability, which are critical factors in drug development. This could make Benzamide, 2-((2-butoxyethyl)amino)- a valuable scaffold for the design of novel therapeutic agents. Future academic inquiry could focus on synthesizing this compound and its analogues to screen for a variety of biological activities, leveraging the known pharmacological potential of the broader benzamide family.
Furthermore, the structural motifs present in Benzamide, 2-((2-butoxyethyl)amino)- could be of interest in the field of materials science. The amide linkage and the flexible butoxyethyl chain could contribute to the formation of self-assembling structures or polymers with specific thermal or mechanical properties.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-((2-butoxyethyl)amino)benzamide, and how is purity validated?
Answer:
The synthesis of 2-((2-butoxyethyl)amino)benzamide can be optimized using amidation reactions. A common approach involves coupling 2-aminobenzamide with 2-butoxyethyl bromide under reflux in a polar aprotic solvent (e.g., DMF) with a base like triethylamine. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography . Purity validation requires a combination of HPLC (≥95% purity), NMR (to confirm substitution patterns), and mass spectrometry (for molecular weight confirmation). For example, -NMR should show signals for the butoxyethyl chain (δ ~3.5–3.7 ppm) and aromatic protons (δ ~7.5–8.0 ppm) .
Advanced: How can conflicting reports on the biological activity of aminoalkyl-substituted benzamides be systematically resolved?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. To address this:
- Replicate studies under standardized conditions (e.g., consistent solvent controls, validated cell models).
- Perform meta-analyses of published data to identify trends or outliers.
- Use structure-activity relationship (SAR) models to isolate the impact of substituents like the butoxyethyl group. For example, highlights how modifying aminoalkyl chains alters binding affinity to biological targets, which can guide hypothesis testing .
Basic: What spectroscopic techniques are critical for characterizing 2-((2-butoxyethyl)amino)benzamide’s structure?
Answer:
Key techniques include:
- - and -NMR : Confirm the presence of the butoxyethyl chain (e.g., methylene groups at δ ~3.5 ppm) and aromatic protons.
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm) and N-H bends (~1550 cm).
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula (e.g., CHNO) .
Advanced: How can competing side reactions during synthesis be minimized to improve yield?
Answer:
Side reactions (e.g., over-alkylation or hydrolysis) are mitigated by:
- Controlling reaction temperature : Avoid excessive heat to prevent decomposition.
- Using anhydrous conditions : Moisture can hydrolyze intermediates.
- Optimizing stoichiometry : A 1.2:1 molar ratio of 2-butoxyethyl bromide to 2-aminobenzamide reduces unreacted starting material. notes similar strategies for related carbamate syntheses .
Basic: What experimental design principles apply to toxicity screening of novel benzamide derivatives?
Answer:
- In vitro assays : Use cell viability assays (e.g., MTT) on hepatic (HepG2) and renal (HEK293) cell lines to assess acute toxicity.
- Dose-response curves : Test concentrations from 1 µM to 100 µM to determine IC.
- Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin for apoptosis induction). Safety protocols from (e.g., handling spills, first aid) should also inform lab practices .
Advanced: Which computational parameters are essential for predicting the pharmacokinetics of 2-((2-butoxyethyl)amino)benzamide?
Answer:
Molecular dynamics simulations and QSAR models require:
- Lipophilicity (LogP) : The butoxyethyl group increases LogP, affecting membrane permeability.
- pKa : Predict ionization state at physiological pH.
- Hydrogen-bonding capacity : Impacts solubility and metabolic stability. Tools like PubChem (referenced in ) provide baseline data for analogous compounds .
Advanced: How does the butoxyethyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?
Answer:
The electron-donating butoxyethyl group increases the electron density on the amide nitrogen, reducing electrophilicity at the carbonyl carbon. This lowers reactivity toward nucleophiles compared to unsubstituted benzamides. Kinetic studies using -NMR or stopped-flow techniques can quantify this effect .
Basic: What are the best practices for storing 2-((2-butoxyethyl)amino)benzamide to ensure stability?
Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Periodic purity checks via HPLC are recommended. ’s guidelines for handling hygroscopic compounds apply here .
Advanced: How can researchers validate target engagement in studies exploring this compound’s bioactivity?
Answer:
Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., enzymes or receptors). For example, emphasizes correlating binding data with functional assays (e.g., enzyme inhibition) to confirm mechanistic relevance .
Basic: What solvents are optimal for solubility testing of 2-((2-butoxyethyl)amino)benzamide?
Answer:
Start with DMSO for stock solutions (50 mM), followed by dilution in PBS or cell culture media. For non-polar environments, use ethanol or acetonitrile. Solubility thresholds (<10 µM in aqueous buffers) may necessitate prodrug derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
